molecular formula C11H16N2OS2 B2457069 N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 955820-54-9

N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2457069
CAS No.: 955820-54-9
M. Wt: 256.38
InChI Key: GSCFEQXDLCBWOH-UHFFFAOYSA-N
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Description

N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyclopentanecarboxamide group. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio donor .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole formation and subsequent functionalization steps to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The methylthio group can also enhance the lipophilicity of the compound, aiding in its cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide is unique due to the presence of both the thiazole ring and the cyclopentanecarboxamide group, which confer distinct chemical and biological properties. The methylthio group further enhances its reactivity and potential biological activity .

Properties

IUPAC Name

N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS2/c1-15-6-9-7-16-11(12-9)13-10(14)8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCFEQXDLCBWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CSC(=N1)NC(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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